(2R,5R)-1,5-Dibenzyl-2-methylpiperazine
Description
(2R,5R)-1,5-Dibenzyl-2-methylpiperazine is a chiral piperazine derivative characterized by its stereospecific configuration at the 2- and 5-positions of the piperazine ring. The compound features two benzyl groups at the 1- and 5-nitrogen atoms and a methyl substituent at the 2-position.
Properties
Molecular Formula |
C19H24N2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2R,5R)-1,5-dibenzyl-2-methylpiperazine |
InChI |
InChI=1S/C19H24N2/c1-16-13-20-19(12-17-8-4-2-5-9-17)15-21(16)14-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19-/m1/s1 |
InChI Key |
RGENJEAVFLOLIB-VQIMIIECSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on substituent patterns, stereochemistry, and aromatic group modifications. Below is a detailed comparison of (2R,5R)-1,5-Dibenzyl-2-methylpiperazine with related compounds:
Substituent Position and Stereochemistry
- (2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride ():
- Lacks stereochemical complexity, simplifying synthesis but reducing enantioselective activity .
Arylpiperazine Analogues
- Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) (): BZP and TFMPP are monosubstituted piperazines with aryl groups. The trifluoromethyl group in TFMPP increases metabolic stability and serotonin receptor affinity .
Piperazine-Thiadiazole Hybrids
Disubstituted Piperazines
Structural and Pharmacological Implications
Stereochemical Influence
The (2R,5R) configuration induces a specific spatial arrangement of substituents, as demonstrated in crystal structures of related compounds (e.g., ). This conformation may optimize binding to chiral receptors, such as dopamine or serotonin subtypes, which are sensitive to stereochemistry .
Data Table: Key Comparisons
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